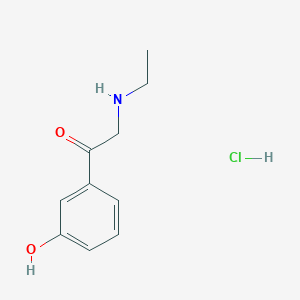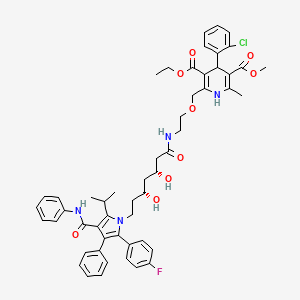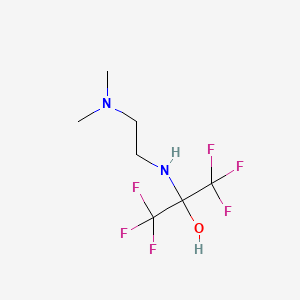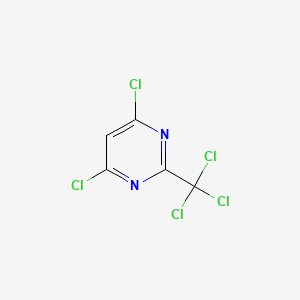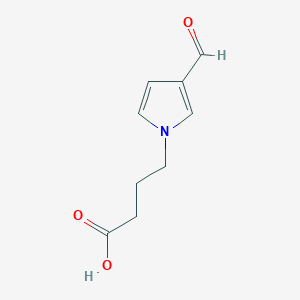![molecular formula C14H21N5O4 B13424505 2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a sugar moiety, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.
Métodos De Preparación
The synthesis of 2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the protection of hydroxyl groups, glycosylation to attach the sugar moiety, and subsequent deprotection. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. Common reagents used in these reactions include protecting groups like silyl ethers and glycosyl donors such as acetylated sugars .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a nucleoside analog, interfering with DNA and RNA synthesis.
Medicine: Employed in the development of antiviral and anticancer drugs due to its ability to inhibit viral replication and cancer cell proliferation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of this compound involves its incorporation into DNA or RNA, where it acts as a chain terminator. By mimicking natural nucleosides, it gets incorporated into the growing DNA or RNA strand, preventing further elongation. This inhibition of nucleic acid synthesis disrupts the replication of viruses and the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases .
Comparación Con Compuestos Similares
Compared to other nucleoside analogs, 2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one stands out due to its unique diethylamino group, which enhances its lipophilicity and cellular uptake. Similar compounds include:
Azacitidine: Used in the treatment of myelodysplastic syndromes.
Decitabine: Another nucleoside analog with applications in cancer therapy.
Cytarabine: Commonly used in the treatment of leukemia.
Propiedades
Fórmula molecular |
C14H21N5O4 |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C14H21N5O4/c1-3-18(4-2)14-16-12-11(13(22)17-14)15-7-19(12)10-5-8(21)9(6-20)23-10/h7-10,20-21H,3-6H2,1-2H3,(H,16,17,22)/t8-,9+,10+/m0/s1 |
Clave InChI |
JLKDOZVYGPEKBD-IVZWLZJFSA-N |
SMILES isomérico |
CCN(CC)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CCN(CC)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


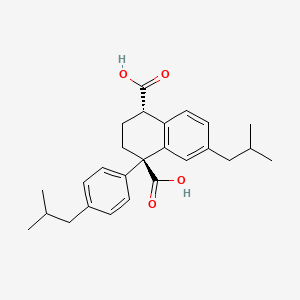
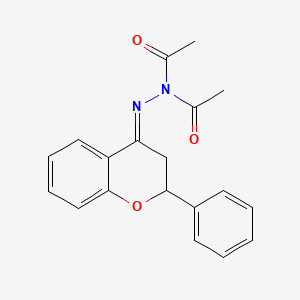
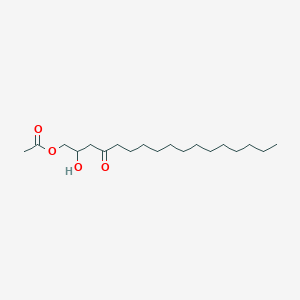
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)

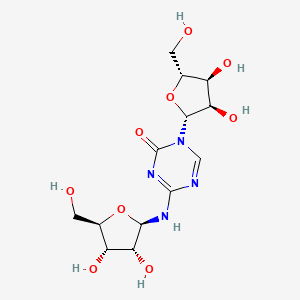
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)

